molecular formula C16H14O2 B1615907 4-Allyloxybenzophenone CAS No. 42403-77-0

4-Allyloxybenzophenone

Cat. No.: B1615907
CAS No.: 42403-77-0
M. Wt: 238.28 g/mol
InChI Key: VRWGRLFEHAONPN-UHFFFAOYSA-N
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Description

4-Allyloxybenzophenone is an organic compound with the molecular formula C16H14O2. It is a derivative of benzophenone, where one of the phenyl groups is substituted with an allyloxy group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyloxybenzophenone can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzophenone+Allyl BromideThis compound+HBr\text{4-Hydroxybenzophenone} + \text{Allyl Bromide} \rightarrow \text{this compound} + \text{HBr} 4-Hydroxybenzophenone+Allyl Bromide→this compound+HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-allyloxybenzoic acid.

    Reduction: Formation of 4-allyloxybenzyl alcohol.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-Allyloxybenzophenone has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as UV resistance.

    Material Science: It is employed in the development of advanced materials, including coatings and adhesives.

    Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-allyloxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. This property makes it useful as a UV absorber in polymer matrices, where it helps to protect materials from UV-induced degradation. The molecular targets and pathways involved in its photochemical activity include the generation of reactive oxygen species and the subsequent initiation of polymerization or cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Lacks the allyloxy group, making it less reactive in certain applications.

    4-Methoxybenzophenone: Contains a methoxy group instead of an allyloxy group, leading to different chemical reactivity.

    4-Allyloxy-2-hydroxybenzophenone: Contains an additional hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

4-Allyloxybenzophenone is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and properties. This makes it particularly valuable in applications requiring UV absorption and photochemical stability.

Properties

IUPAC Name

phenyl-(4-prop-2-enoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGRLFEHAONPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292940
Record name 4-Allyloxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42403-77-0
Record name NSC86527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Allyloxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzophenone (100 parts) was dissolved in tetrahydrofuran (100 parts). Potassium hydroxide (30.9 parts) was added, heated and stirred until completely dissolved. Allyl chloride (46.4 parts) and potassium iodide (42 parts) were added to this solution. The mixture was refluxed for 8 hours. After cooling, it was washed with water and the solvent removed by distillation. A crude product of the desired 4-allyloxybenzophenone was obtained. It was recrystallized in n-hexane to obtain 110 parts of 4-allyloxybenzophenone (melting point 71° C.) at 72% yield.
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Synthesis routes and methods II

Procedure details

To start with, a three-necked flask was charged with commercially available 4-hydroxybenzophenone (39.6 g) and potassium carbonate (28 g), followed by argon substitution. Subsequently, dehydrated acetone (120 ml) was added, followed by well stirring, and then allyl bromide (18.6 ml) was added. Stirring was performed at 60° C. for 8 hours. After that, the mixture was cooled to a room temperature, and pure water was added, followed by stirring. Extraction with diethylether (100 ml) was performed twice. Extraction-and-washing with a 10% NaOH solution (100 ml) was performed twice, followed by drying over sodium sulfate. The solvent was removed by using an evaporator to obtain a pale yellow residue. The residue was recrystallized from methanol, followed by suction filtration, and then drying in vacuum was performed to obtain 4-allyloxybenzophenone (hereinafter referred to as ABP) which was a pure product (weight: 43.7 g, yield: 91.9%).
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Synthesis routes and methods III

Procedure details

4-hydroxybenzophenone (186.7 g, 940 mmol, Fluka Chemical) was dissolved in 2-butanone (700 mL, Fisher Scientific) in a 2L four-necked flask equipped with a mechanical stirrer, reflux condenser, addition funnel and internal temperature probe. K2CO3 (195 g, 1.41 mol, Aldrich Chemical) was added to the reactor, and the contents was placed under a slow N2 purge. Allyl bromide (123 mL, 1.41 mol, Aldrich Chemical) was charged to the addition funnel. The pot temperature was raised to 65° C., at which point the allyl bromide was added over the course of 30 minutes. The reaction was stirred for 6.5 h at 65° C. after the addition was completed. At this point no starting material was present as determined by GC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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